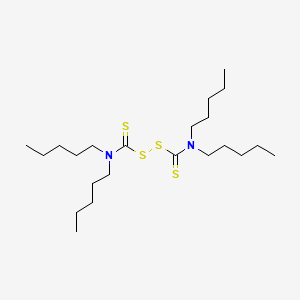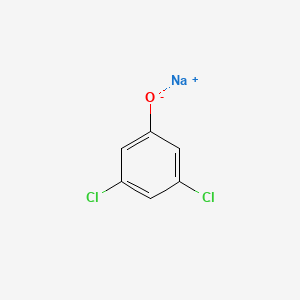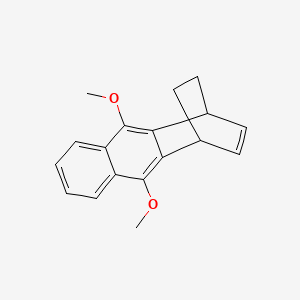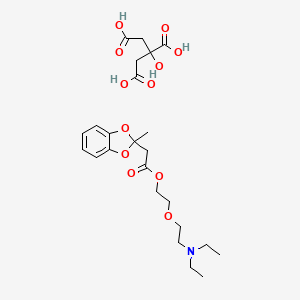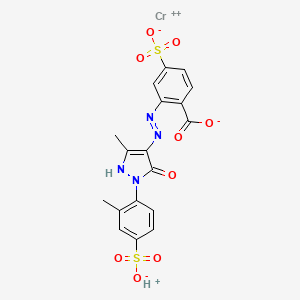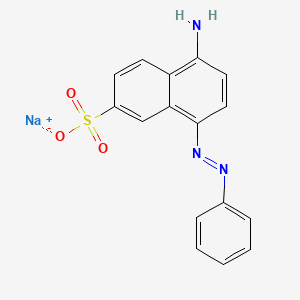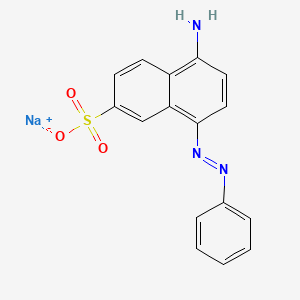
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is a synthetic organic compound. It is a derivative of naphthalenesulfonic acid, characterized by the presence of an amino group and a phenylazo group. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt typically involves the diazotization of aniline followed by coupling with 5-amino-2-naphthalenesulfonic acid. The reaction conditions generally require an acidic medium and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques to obtain the monosodium salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but may include sulfonic acid derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Products depend on the nucleophile used but generally result in modified sulfonic acid derivatives.
Scientific Research Applications
2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The phenylazo group allows for strong interactions with aromatic systems, while the sulfonic acid group enhances solubility in aqueous environments. These properties make it effective in applications such as dyeing and staining, where strong and stable coloration is required.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenesulfonic acid, 5-amino-8-(2-phenyldiazenyl)-, sodium salt
- 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, disodium salt
Uniqueness
Compared to similar compounds, 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its monosodium salt form enhances its solubility and reactivity, making it particularly useful in industrial applications where these properties are advantageous.
Properties
CAS No. |
67969-74-8 |
|---|---|
Molecular Formula |
C16H12N3NaO3S |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
sodium;5-amino-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13N3O3S.Na/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15;/h1-10H,17H2,(H,20,21,22);/q;+1/p-1 |
InChI Key |
LFNJXGCSRNTIPM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)

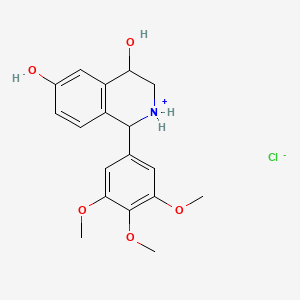
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)



